molecular formula C14H20N2O3 B135151 2-(3-Nitrophenyl)-N,N-dipropylacetamide CAS No. 97351-97-8

2-(3-Nitrophenyl)-N,N-dipropylacetamide

Cat. No.: B135151
CAS No.: 97351-97-8
M. Wt: 264.32 g/mol
InChI Key: LCKCZRBXTPHZCK-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-N,N-dipropylacetamide is an organic compound that belongs to the class of aromatic amides It features a nitrophenyl group attached to an acetamide moiety, with two propyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-N,N-dipropylacetamide typically involves the reaction of 3-nitrobenzoyl chloride with N,N-dipropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 2-(3-Aminophenyl)-N,N-dipropylacetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-Nitrobenzoic acid and N,N-dipropylamine.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant affinity for the translocator protein (TSPO), which is involved in neuroinflammation and tumor progression. The binding affinity of 2-(3-Nitrophenyl)-N,N-dipropylacetamide has been characterized in various studies, demonstrating its potential as a PET imaging agent for diagnosing neurodegenerative diseases and cancers.

Binding Affinity Data

Compound NameBinding Affinity (Ki)Selectivity
This compound0.27 ± 0.09 nMHigh for TSPO
PK 111951.38 ± 0.42 nMModerate
PBR286.1 ± 6.4 nMLow

This table illustrates that this compound has a significantly higher binding affinity for TSPO compared to other known ligands, making it a promising candidate for further development in imaging applications .

Applications in Neuroimaging

The compound has been synthesized and evaluated as a PET imaging agent for detecting neuroinflammation. In preclinical studies involving rat models, it demonstrated effective visualization of inflammatory lesions, comparable to established radioligands like [11C]PBR28.

Case Study: Neuroinflammation Imaging

In a study using a lipopolysaccharide (LPS)-induced neuroinflammation model, the compound provided clear images of the inflamed regions in the brain:

  • Method : MicroPET scans were conducted post-injection of the radiolabeled compound.
  • Results : The compound showed significant uptake in the ipsilateral striatum, indicating its effectiveness in targeting areas of inflammation .

Potential in Cancer Diagnosis

Beyond neuroinflammation, this compound has shown promise in cancer imaging, particularly in glioblastoma models.

Case Study: Tumor Imaging

  • Model : U87-MG glioblastoma xenografts were used to assess tumor uptake.
  • Findings : The compound exhibited moderate tumor accumulation (1.96 ± 0.11%ID/g at 1 hour post-injection), suggesting its potential utility in oncological PET imaging .

Mechanistic Insights

  • The compound acts as an antagonist to NAADP-induced calcium release, which is crucial in T cell activation and autoimmune responses.
  • In experimental models of multiple sclerosis, treatment with the compound resulted in reduced clinical symptoms and lower autoimmune cell infiltration into the central nervous system .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-N,N-dipropylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-N,N-dipropylacetamide: Similar structure but with the nitro group in the para position.

    2-(3-Nitrophenyl)-N,N-diethylacetamide: Similar structure but with ethyl groups instead of propyl groups.

    2-(3-Nitrophenyl)-N,N-dipropylpropionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

Uniqueness

2-(3-Nitrophenyl)-N,N-dipropylacetamide is unique due to its specific substitution pattern and the presence of propyl groups, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The position of the nitro group and the length of the alkyl chains can significantly impact the compound’s interactions with other molecules and its overall behavior in various applications.

Biological Activity

2-(3-Nitrophenyl)-N,N-dipropylacetamide (CAS No. 97351-97-8) is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two propyl groups attached to an acetamide moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Chemical Structure

The chemical formula for this compound is C14H20N2O3. The presence of the nitro group (-NO2) on the phenyl ring significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitrophenyl group can participate in electrophilic reactions, which may lead to the modulation of enzyme activity or receptor function. This compound has been studied for its potential roles in:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Cell Signaling Modulation : By affecting receptor interactions, it could alter signaling cascades within cells.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with nitro groups can enhance antibacterial activity against various pathogens, suggesting a potential application in developing new antimicrobial agents .

Anti-inflammatory Effects

In vivo studies have demonstrated that related compounds can reduce inflammation markers in animal models. For example, treatment with similar nitrophenyl derivatives has been associated with decreased levels of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Case Studies

  • Inhibition of NAADP-Induced Calcium Release :
    A study investigated small-molecule inhibitors based on the nicotinic acid motif, revealing that compounds with structural similarities to this compound effectively inhibited NAADP-induced calcium release in T lymphocytes. This inhibition was linked to reduced clinical symptoms in models of autoimmune diseases such as multiple sclerosis .
  • Antimicrobial Resistance :
    Another case study focused on the development of compounds targeting drug-resistant infections. The nitrophenyl derivatives were evaluated for their efficacy against resistant strains, showing promise in overcoming resistance mechanisms .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Toxicological assessments are necessary to evaluate its safety profile, particularly regarding cytotoxicity and organ-specific effects.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduced pro-inflammatory cytokines
Enzyme InhibitionPotential inhibitor for specific enzymes
Calcium Signaling ModulationInhibits NAADP-induced calcium release

Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundNitro group enhances reactivityAntimicrobial, anti-inflammatory
Similar Nitro DerivativeVaries by substituentsPotential enzyme inhibitors
Nicotinic Acid-Based CompoundsStructural analogsModulate calcium signaling

Properties

IUPAC Name

2-(3-nitrophenyl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-8-15(9-4-2)14(17)11-12-6-5-7-13(10-12)16(18)19/h5-7,10H,3-4,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCZRBXTPHZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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